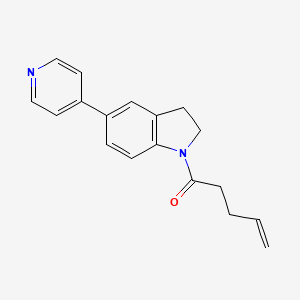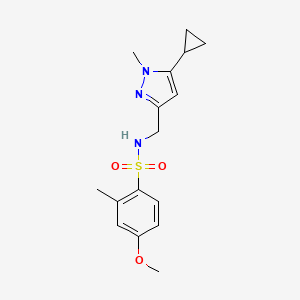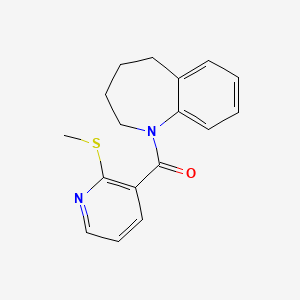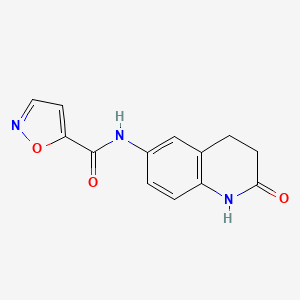
1-(5-(Piridin-4-il)indolin-1-il)pent-4-en-1-ona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one is a compound that features a unique structure combining an indole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The indole moiety is known for its biological activity, while the pyridine ring enhances its chemical versatility.
Aplicaciones Científicas De Investigación
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets through a variety of mechanisms, often resulting in changes in cellular function . The specific interactions and changes induced by this compound would depend on the particular target receptor and the biological context.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological context and the target receptors involved.
Result of Action
Given the broad-spectrum biological activities of indole derivatives , this compound could potentially induce a variety of molecular and cellular changes depending on the specific target receptors and biological context.
Análisis Bioquímico
Biochemical Properties
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s indole nucleus is known for its ability to bind with high affinity to multiple receptors, which is crucial for developing new therapeutic derivatives . These interactions often involve binding to active sites of enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular receptors can lead to changes in signal transduction, impacting processes such as cell growth, differentiation, and apoptosis . Additionally, it may alter the expression of specific genes, thereby influencing cellular functions and metabolic activities.
Molecular Mechanism
The molecular mechanism of 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the context of its interaction. It binds to the active sites of enzymes, altering their activity and subsequently affecting biochemical pathways . Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although the extent of these effects can vary.
Dosage Effects in Animal Models
The effects of 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response . Toxicity studies have indicated that excessive doses can cause cellular damage and disrupt normal physiological functions.
Metabolic Pathways
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and alter the levels of specific metabolites . The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity.
Transport and Distribution
The transport and distribution of 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its bioavailability and efficacy in various biological contexts.
Subcellular Localization
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . This localization is essential for its interaction with specific biomolecules and the execution of its biological effects.
Métodos De Preparación
The synthesis of 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as pyridine and indole derivatives.
Synthetic Route: A common synthetic route involves the formation of the indole ring followed by the introduction of the pyridine moiety. This can be achieved through a series of reactions including cyclization, condensation, and coupling reactions.
Reaction Conditions: The reactions are usually carried out under controlled conditions, often requiring catalysts, specific solvents, and temperature control to ensure high yield and purity.
Industrial Production: For large-scale production, the process may be optimized to include continuous flow reactions and the use of more efficient catalysts to reduce costs and improve scalability
Análisis De Reacciones Químicas
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the indole or pyridine rings are replaced by other groups.
Common Reagents and Conditions: Typical reagents include acids, bases, and various organic solvents. Reaction conditions often involve specific temperatures and pressures to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups
Comparación Con Compuestos Similares
1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-(5-(Pyridin-4-yl)indolin-1-yl)pent-4-en-1-one derivatives, indole-pyridine hybrids, and other heterocyclic compounds with similar structures.
Uniqueness: The combination of the indole and pyridine rings in this compound provides a unique set of chemical and biological properties that are not found in other similar compounds. .
Propiedades
IUPAC Name |
1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)pent-4-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-2-3-4-18(21)20-12-9-16-13-15(5-6-17(16)20)14-7-10-19-11-8-14/h2,5-8,10-11,13H,1,3-4,9,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEBTKUHPYMSFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCC2=C1C=CC(=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(1-{2-methylimidazo[1,2-a]pyridine-3-carbonyl}azetidin-3-yl)oxy]pyridine](/img/structure/B2510869.png)

![1-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-3-(naphthalen-2-yloxy)propan-2-ol](/img/structure/B2510872.png)
![5-[(4-bromophenyl)methyl]-1-(2,4-dimethylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2510875.png)
![N-(4-chlorobenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2510876.png)
![Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride](/img/structure/B2510877.png)

![5-[1-(3-Methylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2510880.png)


![[1-Phenyl-3-(4-phenylphenyl)pyrazol-4-yl]methanol](/img/structure/B2510887.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2510890.png)
![3-chloro-5-fluoro-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2510891.png)
